2-(2-Chlorophenyl)-1-(5-methylthiophen-3-yl)ethan-1-one
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Overview
Description
2-(2-Chlorophenyl)-1-(5-methylthiophen-3-yl)ethan-1-one is an organic compound that belongs to the class of ketones This compound is characterized by the presence of a chlorophenyl group and a methylthiophenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(5-methylthiophen-3-yl)ethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with 5-methylthiophene-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux to facilitate the reaction, followed by purification steps such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the compound. These methods also allow for better control over reaction parameters and reduce the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1-(5-methylthiophen-3-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2-Chlorophenyl)-1-(5-methylthiophen-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Chlorophenyl)-1-(5-methylthiophen-3-yl)ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism of action would require detailed studies to elucidate the molecular interactions and effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1-(3-thienyl)ethan-1-one: Similar structure but with a different thiophene substitution.
2-(2-Chlorophenyl)-1-(5-methylfuran-3-yl)ethan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
2-(2-Chlorophenyl)-1-(5-methylpyridin-3-yl)ethan-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-(2-Chlorophenyl)-1-(5-methylthiophen-3-yl)ethan-1-one is unique due to the presence of both a chlorophenyl group and a methylthiophenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(5-methylthiophen-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-9-6-11(8-16-9)13(15)7-10-4-2-3-5-12(10)14/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLXRZNYXPKEJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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